molecular formula C15H17NO4 B13520564 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B13520564
M. Wt: 275.30 g/mol
InChI Key: CLUYNCVJXRYVIY-UHFFFAOYSA-N
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Description

3-((Benzyloxy)carbonyl)-3-azabicyclo[311]heptane-1-carboxylic acid is a compound that belongs to the class of bicyclic structures These structures are known for their high density and unique chemical properties The compound features a benzyloxycarbonyl group attached to a bicyclo[311]heptane ring system, which includes an azabicyclo moiety

Preparation Methods

The synthesis of 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can be achieved through several routes. One common method involves the use of photocatalytic Minisci reactions. This approach utilizes mild conditions to introduce various functional groups at the bridgehead position of the bicyclo[3.1.1]heptane ring. The starting materials for this synthesis are typically N-hydroxyphthalimide esters of the corresponding carboxylic acids .

Another method involves the ring-opening reactions of [3.1.1]propellane, which can be functionalized through various chemical reactions to yield the desired compound

Chemical Reactions Analysis

3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the azabicyclo moiety, which imparts distinct chemical and physical properties.

Biological Activity

3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid, a bicyclic compound featuring a nitrogen atom, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

The compound's molecular formula is C15H17NO4C_{15}H_{17}NO_4 with a molecular weight of 275.30 g/mol. Its structure includes a benzyloxycarbonyl group and a carboxylic acid group, contributing to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC15H17NO4
Molecular Weight275.30 g/mol
IUPAC NameThis compound
CAS Number1935239-28-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route often employs common reagents such as oxidizing agents and nucleophiles to facilitate the formation of the desired compound.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following are key areas where its biological activity has been explored:

  • Enzyme Interaction : Research indicates that the compound can act as a bioisostere for meta-substituted benzenes, which allows it to mimic certain biochemical interactions crucial for enzyme mechanisms .
  • Protein-Ligand Interactions : Studies have shown potential applications in studying protein-ligand interactions, which are essential for understanding drug mechanisms and developing new therapeutic agents.
  • Pharmacological Effects : Although comprehensive pharmacological studies are ongoing, preliminary findings suggest that the compound may exhibit significant effects on various biological pathways, making it a candidate for further investigation in drug development .

Case Studies and Research Findings

Several studies have documented the biological implications of this compound:

  • Mechanism of Action : The compound has been studied for its ability to act as an agonist on specific receptors involved in physiological processes such as sleep regulation, highlighting its potential therapeutic applications in sleep disorders.
  • Synthetic Applications : In synthetic organic chemistry, this compound has been utilized as a building block for creating more complex molecular architectures, demonstrating its versatility in medicinal chemistry .
  • Comparative Studies : Comparative analyses with similar compounds have shown that the unique structural features of this compound contribute to distinct reactivity patterns and biological interactions compared to other bicyclic compounds .

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

3-phenylmethoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C15H17NO4/c17-13(18)15-6-12(7-15)8-16(10-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)

InChI Key

CLUYNCVJXRYVIY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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